5,7-Dimethyl-1,8-naphthyridin-2-amine
Description
Overview of Naphthyridine Isomers and their Significance in Medicinal Chemistry
The naphthyridine framework is a cornerstone in the development of therapeutic agents due to its ability to act as a versatile scaffold. tandfonline.com These structures are found in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govnih.gov
Naphthyridines, also known as diazanaphthalenes, are classified into six distinct isomeric forms based on the relative positions of the two nitrogen atoms in the bicyclic structure. researchgate.net This structural variation is a critical determinant of the molecule's electronic properties, three-dimensional shape, and, consequently, its interaction with biological targets.
The six isomers are:
1,5-Naphthyridine
1,6-Naphthyridine
1,7-Naphthyridine
2,6-Naphthyridine
2,7-Naphthyridine
Table 1: Isomers of Naphthyridine This table is interactive. Click on the headers to sort.
| Isomer Name | Nitrogen Positions |
|---|---|
| 1,5-Naphthyridine | 1 and 5 |
| 1,6-Naphthyridine | 1 and 6 |
| 1,7-Naphthyridine | 1 and 7 |
| 1,8-Naphthyridine | 1 and 8 |
| 2,6-Naphthyridine | 2 and 6 |
| 2,7-Naphthyridine | 2 and 7 |
The history of naphthyridine chemistry began in 1893 with the first synthesis of a derivative by Reissert. However, it was the discovery of Nalidixic acid, a 1,8-naphthyridine derivative, by George Lesher in 1962 that marked a pivotal moment. Introduced into clinical practice in 1967 as an antibacterial agent for treating urinary tract infections, Nalidixic acid was the first of the quinolone antibiotics and highlighted the therapeutic potential of the 1,8-naphthyridine core. researchgate.net This discovery catalyzed decades of research, leading to the development of numerous other biologically active naphthyridine-based compounds.
Specific Focus on 1,8-Naphthyridine Core Structure and its Derivatives
Among the six isomers, the 1,8-naphthyridine system has been the most extensively studied, largely due to the precedent set by Nalidixic acid and its subsequent analogs. tandfonline.com The unique arrangement of its nitrogen atoms allows for specific hydrogen bonding patterns and metal chelation capabilities, making it an ideal scaffold for drug design.
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 1,8-naphthyridine scaffold is widely recognized as such a structure. tandfonline.comnih.gov Its derivatives have demonstrated a vast range of biological activities, including:
Antimicrobial
Anticancer
Antiviral
Anti-inflammatory
Analgesic
Anticonvulsant
Antihypertensive
Antidepressant
This versatility stems from the scaffold's rigid, planar geometry, which provides a defined orientation for appended functional groups to interact with protein binding sites. Furthermore, its chemical stability and synthetic tractability allow for the creation of large libraries of derivatives for screening. tandfonline.com
The specific compound, 5,7-dimethyl-1,8-naphthyridin-2-amine (also known as ADMND), is distinguished by the presence of two methyl groups at positions 5 and 7 of the naphthyridine ring system. The role of these substitutions is highly context-dependent and varies with the biological target.
Research has shown that the addition of these methyl groups can significantly enhance the molecule's binding affinity to specific DNA structures. In a comparative study of 2-amino-1,8-naphthyridines, the introduction of methyl groups to the ring system effectively increased the binding constant to a cytosine base opposite an abasic site in a DNA duplex. nih.gov The binding affinity was found to follow the order: 2-amino-1,8-naphthyridine (AND) < 2-amino-7-methyl-1,8-naphthyridine (AMND) < this compound (ADMND). nih.gov Thermodynamic analysis revealed that this enhanced affinity is due to the methyl groups reducing the entropic loss upon binding, with the hydrophobic contribution being a key driving force. nih.gov
Conversely, in the context of anticancer activity, the 5,7-dimethyl substitution pattern can have a detrimental effect. In a study evaluating the cytotoxicity of various naphthyridine derivatives against human cancer cell lines, compounds with two methyl groups at both the C-5 and C-7 positions were found to be "substantially less active" than their analogs with a single methyl group at either the C-6 or C-7 position. nih.gov This highlights that while the dimethyl substitutions can enhance binding in one context (DNA interaction), they can hinder it in another (cytotoxic targets), demonstrating the nuanced role of seemingly simple alkyl groups in structure-activity relationships.
Table 2: Properties of this compound This table is interactive. Click on the headers to sort.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 39565-07-6 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | Solid |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVHBKQNJZNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192680 | |
| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
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Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-07-6 | |
| Record name | 2-Amino-5,7-dimethyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
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| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
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| Record name | 39565-07-6 | |
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| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
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| Record name | 5,7-dimethyl-1,8-naphthyridin-2-ylamine | |
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Structure Activity Relationship Sar Studies of 5,7 Dimethyl 1,8 Naphthyridin 2 Amine Derivatives
General Principles of SAR in Naphthyridine Chemistry
The biological activity of naphthyridine derivatives is intricately linked to their chemical structure. The arrangement of nitrogen atoms within the bicyclic system and the nature and position of various substituents are critical determinants of their pharmacological profiles.
Influence of Substituent Positions on Biological Activities
The position of substituents on the naphthyridine scaffold profoundly impacts biological activity. Studies have shown that modifications at different positions lead to varied effects on the potency and selectivity of these compounds. For the 1,8-naphthyridine (B1210474) core, substituents at the C-5 and C-7 positions are known to have a strong influence on activity, whereas modifications at the N-1 position tend to have weaker effects. researchgate.net The presence of a substituent at the C-7 position is often considered a key factor for the manifestation of biological activity. researchgate.net
For instance, in the context of anticancer activity, specific substitutions are essential for cytotoxicity. An aminopyrrolidine group at C-7 and a carboxyl group at C-3 in the 1,8-naphthyridine ring have been identified as important for eliciting cytotoxicity. nih.gov In the development of antimicrobial agents, the introduction of a bromine atom at the C-6 position of the naphthyridine framework was found to enhance antibacterial activity against certain strains. nih.gov Furthermore, the combination of a cyclopropyl (B3062369) group at N-1 and a specific azetidinyl group at C-7 yielded derivatives with an optimal balance of antibacterial, pharmacokinetic, and physicochemical properties. nih.gov These findings underscore the principle that the biological function of a naphthyridine derivative can be finely tuned by strategic placement of substituents.
| Position | Observed Influence on Biological Activity | Example Activity | Reference |
|---|---|---|---|
| C-1 | Weak influence on overall activity. Can affect pharmacokinetic properties. | Antibacterial | researchgate.netnih.gov |
| C-3 | A carboxyl group at this position is important for cytotoxicity. | Anticancer | nih.gov |
| C-5 | Strong influence on activity; substituents can significantly alter potency. | General Biological Activity | researchgate.net |
| C-6 | Halogenation (e.g., bromine) at this position can enhance potency. | Antimicrobial | nih.gov |
| C-7 | Plays a key role in biological activity; specific functionalities are crucial for potency. | Anticancer, Antibacterial | researchgate.netnih.gov |
Role of the Naphthyridine Ring System in Bioactivity
The naphthyridine scaffold, a fused bicyclic system composed of two pyridine (B92270) rings, is a privileged structure in medicinal chemistry. nih.govmdpi.com Its inherent electronic properties and three-dimensional shape allow it to interact with a wide array of biological targets, including enzymes and nucleic acids. researchgate.netnih.gov There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms, with the 1,8-naphthyridine isomer being among the most extensively studied. researchgate.netmdpi.com
The nitrogen atoms within the rings are fundamental to the bioactivity. They can act as hydrogen bond acceptors and sites for protonation, which can be critical for receptor binding. osaka-u.ac.jp For example, the protonation of the N1 nitrogen in 2-amino-1,8-naphthyridine at physiological pH creates a specific hydrogen bond donor-donor-acceptor (D-D-A) pattern. This pattern is perfectly complementary to the acceptor-acceptor-donor (A-A-D) arrangement of cytosine, facilitating selective binding to DNA. osaka-u.ac.jp The rigid, planar nature of the fused ring system also promotes intercalation or groove binding with DNA, a mechanism exploited by several anticancer and antimicrobial agents. nih.gov The presence of nitrogen in rings fused to the primary naphthyridine system has also been shown to be important for increasing biological activity against certain parasites. nih.gov
Specific SAR Insights for Dimethyl Substitution at Positions 5 and 7
The presence of methyl groups at the C-5 and C-7 positions of the 1,8-naphthyridin-2-amine (B92204) core has a significant and measurable effect on its binding characteristics.
Impact of Methyl Groups on Binding Affinity and Selectivity
Methyl groups, though simple substituents, can drastically alter the electronic and steric properties of the parent molecule. In the case of 5,7-Dimethyl-1,8-naphthyridin-2-amine, the two methyl groups enhance the electron density of the aromatic system. This electronic enhancement, coupled with steric and hydrophobic effects, directly impacts binding affinity.
Comparative Analysis with Analogs Lacking Methyl Groups
To quantify the impact of the dimethyl substitution, a comparative analysis with analogs possessing fewer or no methyl groups is illustrative. The binding affinities of 2-amino-1,8-naphthyridine (AND), 2-amino-7-methyl-1,8-naphthyridine (AMND), and 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) for a cytosine-containing DNA duplex were systematically measured.
The results clearly show a stepwise increase in the binding constant (K₁₁) with the addition of methyl groups. ADMND, the dimethylated compound, exhibits a binding affinity approximately 20 times greater than the unsubstituted parent compound, AND. nih.gov Thermodynamic analysis reveals that this substantial increase in affinity (more negative ΔG) is driven by a significant reduction in the unfavorable entropy term (TΔS). nih.gov
| Compound | Binding Constant (K₁₁) (10⁶ M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|---|
| 2-amino-1,8-naphthyridine (AND) | 0.30 | -7.4 | -12.2 | -4.8 |
| 2-amino-7-methyl-1,8-naphthyridine (AMND) | 2.7 | -8.6 | -12.0 | -3.4 |
| 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | 6.1 | -9.1 | -11.4 | -2.3 |
Structure-Mechanism Relationships
The mechanism of action for this compound is a direct consequence of its structure. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or nucleic acid sequences.
For its interaction with DNA, the structure-mechanism relationship is particularly clear. The 2-amino-1,8-naphthyridine core provides the necessary framework for binding. As previously mentioned, the protonation of the N1-nitrogen is key, creating a hydrogen-bonding array that specifically recognizes and binds to a cytosine base. osaka-u.ac.jp The planarity of the ring system allows it to insert into the DNA duplex at an abasic site, positioning it for optimal interaction. nih.gov
The methyl groups at positions 5 and 7 refine this mechanism. Their hydrophobic character contributes favorably to the binding energy, likely by displacing water molecules from the binding site, which is an entropically favorable process. nih.gov This effect significantly strengthens the interaction without altering the fundamental recognition mechanism provided by the core heterocycle. Therefore, the methyl groups act as affinity enhancers, making the binding event more efficient and potent compared to the unsubstituted analog. nih.gov This relationship highlights how subtle modifications to the peripheral structure of the naphthyridine ring can have a profound impact on the thermodynamics of binding and, consequently, the biological mechanism.
Relationship to DNA Binding and Intercalation Mechanisms
The planar aromatic nature of the 1,8-naphthyridine ring system is a key structural feature that allows its derivatives to function as DNA intercalating agents. These compounds can insert themselves between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription. researchgate.net
Research into the SAR of these derivatives has revealed several key insights:
Core Structure: The fundamental 1,8-naphthyridine scaffold is the primary pharmacophore responsible for modulating DNA conformation. researchgate.net Its ability to engage in hydrogen bonding further stabilizes its interaction with biomolecules.
Substituents and Intercalation: The nature and position of substituents on the naphthyridine ring significantly influence binding affinity and intercalation efficacy. For instance, molecular docking studies of a 2,7-dimethyl-1,8-naphthyridine (B83737) derivative demonstrated that the compound fits into the active site of topoisomerase II, with the naphthyridine ring intercalating with the DNA segment of the enzyme. researchgate.net The interaction was stabilized by hydrogen bonds involving the amino group of a DNA base. researchgate.net
Correlation with Enzyme Inhibition (e.g., Topoisomerases, Kinases, DNA Gyrase)
The ability of 1,8-naphthyridine derivatives to interact with DNA makes them potent inhibitors of enzymes that rely on DNA as a substrate, such as topoisomerases and DNA gyrase. Furthermore, the scaffold has proven to be a versatile template for designing specific kinase inhibitors.
Topoisomerase and DNA Gyrase Inhibition
Topoisomerases are critical enzymes that manage the topological state of DNA. By inhibiting these enzymes, 1,8-naphthyridine derivatives can induce breaks in the DNA strands, ultimately triggering programmed cell death in cancer cells. Several derivatives, such as Vosaroxin, are known to exert their anticancer effects through topoisomerase II inhibition. researchgate.netnih.gov Similarly, bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov
Key SAR findings for this class of enzymes include:
N1-Position Substitution: In a series of 1,8-naphthyridine derivatives designed as topoisomerase II inhibitors, substitutions at the N1 position with various phenyl rings were critical for activity. Compounds 5g and 5p emerged with the highest antiproliferative activity, with compound 5p showing a superior in vitro inhibitory effect on topoisomerase II. nih.gov
C7-Position Substitution: Methyl substitution at the C-7 position has been found to be generally more favorable for cytotoxic activity compared to substitution at the C-5 position. nih.gov
Fluoroquinolone-like Derivatives: A series of 7-substituted-1,4-dihydro researchgate.netnih.govnaphthyridine-3-carboxylic acids, which are structurally related to fluoroquinolone antibiotics, were synthesized as DNA gyrase inhibitors. nih.gov Compound 14 from this series was identified as a potent inhibitor of E. coli DNA gyrase, with docking studies confirming a strong interaction with the enzyme. nih.gov
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 1,8-naphthyridine scaffold has been successfully utilized to develop potent kinase inhibitors.
Aurora Kinase Inhibition: Fused-ring derivatives, such as those based on a 5H-benzo[c] researchgate.netnih.govnaphthyridin-6-one scaffold, have been optimized as potent and selective pan-Aurora kinase inhibitors. nih.gov A structure-guided design approach led to compounds that effectively modulated the target and exhibited antiproliferative effects. nih.gov
c-Kit and VEGFR-2 Inhibition: A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as a new lead structure for c-Kit and VEGFR-2 kinase inhibitors. dntb.gov.ua Compound 9k showed excellent c-Kit inhibitory activity (IC₅₀ = 8.5 nM), while compounds 10l and 10r displayed good VEGFR-2 inhibitory activity (IC₅₀ = 56.5 nM and 31.7 nM, respectively). dntb.gov.ua
SAR Findings for Enzyme Inhibition by 1,8-Naphthyridine Derivatives
| Derivative/Scaffold | Target Enzyme | Key SAR Finding / Activity | Reference |
|---|---|---|---|
| N1-Substituted 1,8-Naphthyridines (e.g., 5p) | Topoisomerase II | Substitution with specific phenyl rings at the N1 position is crucial for potent inhibition. | nih.gov |
| 7-Substituted-1,4-dihydro researchgate.netnih.govnaphthyridines (e.g., 14) | DNA Gyrase (E. coli) | Potent inhibition comparable to reference fluoroquinolones. | nih.gov |
| 5H-Benzo[c] researchgate.netnih.govnaphthyridin-6-ones | Aurora Kinases | Fused-ring system provides a potent and selective scaffold for pan-Aurora inhibition. | nih.gov |
| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one (9k) | c-Kit | IC₅₀ = 8.5 nM. The 8-amino substitution is key for high potency. | dntb.gov.ua |
| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one (10r) | VEGFR-2 | IC₅₀ = 31.7 nM. Demonstrates good inhibitory activity and selectivity. | dntb.gov.ua |
Modulation of Efflux Pumps
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, conferring multidrug resistance (MDR). Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. Derivatives of 1,8-naphthyridine have been identified as effective efflux pump inhibitors (EPIs). nih.gov
A significant finding is that these compounds can function as EPIs without possessing intrinsic antibacterial activity, which may reduce the likelihood of bacteria developing resistance to the EPI itself. mdpi.com
Target Pumps: Derivatives have been reported to inhibit NorA and MepA efflux pumps in Staphylococcus aureus, which are known to extrude fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. nih.gov Other studies have demonstrated that 1,8-naphthyridinesulfonamide derivatives can inhibit the TetK and MrsA efflux pumps in multiresistant S. aureus strains. researchgate.net
Synergistic Effects: The primary measure of EPI activity is the synergistic effect observed when the compound is combined with an antibiotic. For example, 1,8-naphthyridinesulfonamides, while not directly antibacterial, effectively reduced the minimum inhibitory concentration (MIC) of antibiotics when used in combination. mdpi.com Molecular docking studies confirmed that these sulfonamides could attenuate resistance by inhibiting the NorA efflux pump. mdpi.com
Efflux Pump Inhibition by 1,8-Naphthyridine Derivatives
| Derivative Class | Target Efflux Pump | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine Derivatives | NorA, MepA | S. aureus | Inhibition of pumps that efflux fluoroquinolones. | nih.gov |
| 1,8-Naphthyridinesulfonamides | NorA | S. aureus | Synergistic effect with norfloxacin; reduction of antibiotic MIC. | mdpi.com |
| 1,8-Naphthyridinesulfonamides | TetK, MrsA | Multiresistant S. aureus | Potential inhibitory action against tetracycline (B611298) and macrolide pumps. | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For the 1,8-naphthyridine (B1210474) scaffold, these studies offer insights into the distribution of electrons and the energy of molecular orbitals, which are crucial determinants of the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of the 1,8-naphthyridine family, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to correlate electronic properties with biological activity researchgate.net. These studies can elucidate the reactivity, stability, and spectroscopic properties of the molecules. For instance, DFT has been utilized to support the assignment of electronic absorption spectra in novel pyrrolo[1',5'-a]-1,8-naphthyridine compounds ias.ac.in. While specific DFT studies on 5,7-Dimethyl-1,8-naphthyridin-2-amine are not extensively documented in publicly available literature, the methodologies applied to analogous compounds provide a framework for understanding its likely electronic characteristics.
Table 1: Representative DFT Study Parameters for 1,8-Naphthyridine Derivatives
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for studying electronic structures. |
| Functional | B3LYP | A hybrid functional that is widely used for its reliability in predicting molecular geometries and energies. |
| Basis Set | 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy atoms, allowing for a more accurate description of bonding. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic excitation. A smaller gap suggests that the molecule is more reactive. For a series of substituted 1,8-naphthyridine derivatives, HOMO and LUMO plots have been generated to visualize the regions of the molecule involved in electron donation and acceptance, respectively researchgate.net. This analysis is vital for understanding charge transfer within the molecule and its potential interactions with other species.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. MEP maps of 1,8-naphthyridine derivatives have been used to understand their intermolecular interactions and reactivity patterns researchgate.net. In these maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, denote electron-deficient areas that are prone to nucleophilic attack.
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,8-naphthyridine derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action.
For instance, various 1,8-naphthyridine derivatives have been docked into the active site of the Adenosine A2A receptor, a target for anti-Parkinson's agents nih.gov. These studies have shown that modifications at the 3rd position of the naphthyridine nucleus can enhance binding efficiency nih.gov. One study reported that a derivative, 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one, exhibited a high docking score of -8.407 and a binding energy of -56.60 kcal/mol nih.gov. Another derivative, N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide, showed an even better docking score of -8.562 and a free binding energy of -64.13 kcal/mol nih.gov.
Furthermore, 1,8-naphthyridine amine scaffolds have been investigated as potential anticancer agents through molecular docking studies researchgate.net. These in silico analyses complement experimental findings and help in understanding the structure-activity relationships that govern the therapeutic potential of these compounds researchgate.netdntb.gov.ua. The versatility of the 1,8-naphthyridine scaffold allows it to interact with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry .
Table 2: Examples of Molecular Docking Studies on 1,8-Naphthyridine Derivatives
| Biological Target | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|
| Adenosine A2A Receptor | Anti-Parkinson's Disease | Derivatives show good binding efficiency, with specific substitutions enhancing potency. Docking scores as high as -8.562 have been reported. nih.gov |
| Various Cancer Targets | Anticancer | Docking results complement in vitro antimicrobial and anticancer activities, confirming experimental findings. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. In a notable study, QSAR analysis was applied to a series of 100 derivatives of 7- and 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines to understand their anticancer properties nih.govinsilico.euinsilico.eu. The primary goal of this research was to gain deeper insights into the structural features that contribute to the anticancer activity of these compounds insilico.euinsilico.eu.
Another QSAR investigation focused on a series of 1,8-naphthyridin-4-ones, which act as inhibitors of photosystem II nih.gov. This research led to the development of a four-parameter QSAR model that could explain approximately 87% of the variation in the inhibitory potencies of these compounds nih.gov. The model highlighted that the position, size, and polarity of the substituents are the predominant factors governing their biological activity nih.gov.
Furthermore, a QSAR analysis was conducted on a series of 1,8-naphthyridine derivatives to quantitatively analyze their affinity for bovine adenosine receptors, A₁ and A₂ₐ tandfonline.com. The resulting correlation for the A₁ receptor indicated that a bulkier substituent at the R₁ position, a hydrogen-bond-donating substituent at the R₂ position, and a substituent at the R₃ position capable of exerting a strong field effect are all beneficial for increasing the binding affinity tandfonline.com.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method used to correlate the biological activity of molecules with their 3D shape and electrostatic characteristics slideshare.net. In the study of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives with anticancer activity, CoMFA was employed to assess the steric and electrostatic interactions between a probe atom (H⁺) and a set of aligned molecules nih.govinsilico.euinsilico.eu.
The most active compound in the series, 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (SNS-595), was selected as the template for aligning the other molecules in the dataset insilico.eu. This alignment is a critical step in CoMFA as it ensures that the variations in the molecular fields are directly comparable across the series of compounds slideshare.net.
The CoMFA models generated in this study provided statistically relevant correlations for both steric and electrostatic fields, offering a deeper understanding of the structure-activity relationships within this class of compounds nih.govinsilico.eu. The visual representation of CoMFA results, in the form of contour maps, can guide medicinal chemists in identifying regions of the molecule where modifications are likely to enhance or diminish biological activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields nih.gov. This method can sometimes produce more stable and easier-to-interpret models than CoMFA nih.gov. While direct CoMSIA studies on this compound were not found, the application of this methodology to other structurally related heterocyclic compounds demonstrates its potential utility.
In a study on α1A-adrenergic receptor antagonists, both CoMFA and CoMSIA models were developed nih.govresearchgate.net. The CoMSIA model provided valuable information on the steric, electrostatic, hydrophobic, and hydrogen bonding requirements for potent biological activity nih.gov. The statistical significance of both models was high, with leave-one-out cross-validation correlation coefficients (q²) of 0.840 for both CoMFA and CoMSIA, indicating robust and predictive models nih.govresearchgate.net.
The insights gained from CoMSIA contour maps can be instrumental in the design of new 1,8-naphthyridine derivatives with improved biological profiles. For instance, the maps can highlight regions where adding a hydrophobic group or a hydrogen bond donor would be beneficial for activity.
Prediction of Biological Activities (e.g., PASS Software)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. This in silico screening can be performed before the actual synthesis of the compounds, saving time and resources.
In a study focused on the design and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues, the PASS software was utilized to predict the potential biological activities of the designed compounds prior to their synthesis researchgate.net. This approach allows researchers to prioritize the synthesis of compounds with the most promising predicted activity profiles researchgate.net.
For a series of designed 1,8-naphthyridine derivatives, PASS predicted three primary biological actions with high probability: peripheral vasodilator, kidney function stimulant, and lipoprotein lipase inhibitor researchgate.net. Such predictions, combined with ADME (Absorption, Distribution, Metabolism, and Excretion) parameter evaluations, provide a comprehensive in silico assessment of the drug-like properties of the designed molecules researchgate.net.
Advanced Characterization Methodologies for Naphthyridine Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed information on functional groups, connectivity, and electronic transitions.
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, offers a detailed fingerprint of the functional groups and skeletal structure of a molecule. While specific experimental spectra for 5,7-Dimethyl-1,8-naphthyridin-2-amine are not extensively reported in peer-reviewed literature, the expected vibrational modes can be predicted based on its structural components.
The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The region between 1500 and 1700 cm⁻¹ would be complex, featuring contributions from C=C and C=N stretching vibrations within the naphthyridine ring system, as well as the N-H scissoring (bending) mode of the amino group. The C-H bending vibrations of the methyl groups would also be present. In studies of related naphthalimide derivatives, N-H stretching bands have been observed around 3384 cm⁻¹, with carbonyl and aromatic ring stretching appearing between 1570 cm⁻¹ and 1685 cm⁻¹. sigmaaldrich.com
FT-Raman spectroscopy, which relies on inelastic scattering of monochromatic light from a laser source, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring's skeletal vibrations and the C-C bonds of the methyl groups would likely produce strong signals in the FT-Raman spectrum. For related compounds like naphthoic acid, detailed assignments of both FTIR and FT-Raman spectra have been achieved through correlation with density functional theory (DFT) calculations. sigmaaldrich.com Such a combined experimental and computational approach would be invaluable for a definitive vibrational assignment of This compound .
Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | FTIR |
| Primary Amine (N-H) | Scissoring (Bending) | 1550 - 1650 | FTIR |
| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, FT-Raman |
| Aromatic Ring (C=C, C=N) | Skeletal Stretching | 1400 - 1650 | FTIR, FT-Raman |
| Methyl (C-H) | Asymmetric & Symmetric Stretch | 2850 - 3000 | FTIR, FT-Raman |
| Methyl (C-H) | Bending | 1375 - 1450 | FTIR |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum of This compound is expected to display distinct signals corresponding to its unique proton environments. The aromatic region would contain signals for the three protons on the naphthyridine core. Based on related structures, these are likely to appear as doublets or multiplets in the range of δ 6.5–8.5 ppm. lew.ro The two methyl groups (at C5 and C7) are chemically distinct and should appear as two separate singlets, typically in the δ 2.5–3.0 ppm region. lew.ro The protons of the primary amino group (-NH₂) would give rise to a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap. The spectrum would be characterized by signals for the eight carbons of the naphthyridine ring and the two carbons of the methyl groups. The chemical shifts for the aromatic and heteroaromatic carbons would be spread over a wide range, typically from δ 110 to 160 ppm. The carbons of the two methyl groups would resonate at high field, likely in the range of δ 15-25 ppm. For instance, in the related compound 2,4-dimethyl-5-amino-benzo[b] lew.rovulcanchem.comnaphthyridine, the methyl carbon signals were observed around δ 25 ppm. researchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic Protons (H3, H4, H6) | 6.5 - 8.5 | m, d |
| ¹H | Amino Protons (-NH₂) | Variable | br s |
| ¹H | Methyl Protons (C5-CH₃, C7-CH₃) | 2.5 - 3.0 | s |
| ¹³C | Aromatic & Heteroaromatic Carbons | 110 - 160 | - |
| ¹³C | Methyl Carbons | 15 - 25 | - |
Note: These are predicted values based on general principles and data from structurally related compounds. s = singlet, d = doublet, m = multiplet, br s = broad singlet.
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. The molecular formula of This compound is C₁₀H₁₁N₃. nih.gov High-resolution mass spectrometry (HRMS) has determined its exact mass to be 173.095297 g/mol , which is consistent with the calculated molecular weight of 173.21 g/mol . lew.ro In a standard mass spectrum, this compound would show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 173. lew.ro
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly useful for the analysis of small molecules that may be difficult to ionize by other methods, often preventing extensive fragmentation. sigmaaldrich.com While specific MALDI-MS studies on this compound are not detailed in the literature, the technique is well-suited for analyzing naphthyridine derivatives. It would be expected to clearly show the molecular ion, potentially as a protonated species [M+H]⁺ at m/z 174, which aids in unambiguous molecular weight confirmation.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. As an aromatic heterocyclic system, This compound is expected to exhibit strong absorption in the UV region. The spectrum would likely be characterized by multiple bands corresponding to π → π* transitions associated with the conjugated naphthyridine ring system. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,8-naphthyridine (B1210474) core. Research has shown that this compound can act as a fluorescent reagent, which inherently requires it to absorb UV or visible light before it can emit light. researchgate.netchem960.com In related 1,8-naphthalimide (B145957) derivatives, the introduction of an amino group leads to strong absorption and fluorescence.
Advanced Structural Analysis
While spectroscopic methods provide crucial data on connectivity and electronic structure, crystallographic techniques offer the definitive, three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Although a crystal structure for This compound is not available in the primary scientific literature, analysis of closely related compounds provides significant insight. For example, the crystal structure of 5,7-dimethyl-1,8-naphthyridine-2-ol , the corresponding ketone analogue, has been determined. It crystallizes in the monoclinic space group P2₁/n, and the molecules form hydrogen-bonded dimers. Another related structure, 7-Amino-1,8-naphthyridin-2(1H)-one , also crystallizes in a monoclinic system and exhibits extensive hydrogen bonding and π-π stacking interactions with an interplanar separation of 3.246 Å. researchgate.net One commercial source suggests that This compound crystallizes in an orthorhombic system and displays π-π stacking with a centroid-to-centroid distance of approximately 4.005 Å, though this has not been confirmed by a peer-reviewed crystallographic study. lew.ro Such stacking interactions are a common and important feature in the solid-state arrangement of planar aromatic systems.
Crystallographic Data for a Related Naphthyridine Derivative: 5,7-dimethyl-1,8-naphthyridine-2-ol
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | 7.336 | |
| b (Å) | 8.989 | |
| c (Å) | 13.125 | |
| β (°) | 95.72 | |
| Volume (ų) | 861.2 | |
| Z (molecules/unit cell) | 4 |
Electron Microscopy (TEM, SEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and topography of solid materials at high resolution. For a crystalline organic compound like this compound, these methods provide invaluable information about its solid-state form.
Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto the sample's surface. The interaction of the electrons with the sample generates various signals, primarily secondary electrons, which are collected to form an image. This image reveals the surface topography, including crystal shape, size, and texture. researchgate.netnih.gov For this compound, SEM analysis could be used to characterize the morphology of its crystalline powder, identifying features such as crystal habit (e.g., needles, plates, prisms) and the degree of aggregation, which are influenced by the crystallization conditions. researchgate.netmdpi.com
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. The transmitted electrons are focused to form an image, providing information on the internal structure, size, and shape of the material. While traditionally used for harder materials, recent advancements, including cryo-electron microscopy and low-dose imaging techniques, have enabled the study of beam-sensitive organic molecules. oaepublish.comwhiterose.ac.uk TEM could resolve the nanoscale features of this compound aggregates or nanoparticles, and in some cases, even visualize the crystal lattice of individual nanocrystals. wiley.comacs.org
The data obtained from electron microscopy is qualitative (images) but can be quantified through image analysis to determine particle size distributions and specific morphological features.
Table 1: Representative Morphological Analysis of a Crystalline Naphthyridine Derivative Powder by Electron Microscopy
| Analytical Technique | Parameter Observed | Typical Observation | Significance |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Crystal Habit | Well-defined acicular (needle-like) or prismatic crystals. | Indicates high crystallinity; morphology can impact bulk properties like flowability and dissolution rate. |
| Scanning Electron Microscopy (SEM) | Particle Size Range | 10-100 µm | Provides data on the overall size distribution of the powder. |
| Scanning Electron Microscopy (SEM) | Surface Topography | Smooth crystal faces with some stepped dislocations. | Offers insight into the crystal growth mechanism. |
| Transmission Electron Microscopy (TEM) | Nanostructure | Analysis of crushed microcrystals may reveal nanoscale defects or domains. | Elucidates the internal quality of the crystals. |
| Transmission Electron Microscopy (TEM) | Electron Diffraction | Selected Area Electron Diffraction (SAED) patterns showing distinct spots. | Confirms the crystalline nature and can be used to determine lattice parameters of single nanocrystals. |
Other Relevant Characterization Methods
Beyond direct imaging, other techniques provide critical data on the behavior of naphthyridine derivatives in solution or their compositional purity.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. libretexts.orgwikipedia.org The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. youtube.combettersizeinstruments.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. libretexts.orgufl.edu
For this compound, DLS is particularly useful for studying its behavior in various solvents. It can detect the formation of aggregates or self-assemblies, which is crucial for formulation and for understanding its behavior in biological assays. creative-biostructure.comnih.gov The technique measures the hydrodynamic radius (Rₕ) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under study. ufl.edu The polydispersity index (PDI) is also determined, which provides a measure of the broadness of the size distribution. A low PDI value (e.g., <0.1) indicates a monodisperse sample with a uniform particle size, while higher values suggest a polydisperse or aggregated sample. researchgate.net
Table 2: Hypothetical DLS Analysis of this compound in Solution
| Solvent System | Mean Hydrodynamic Radius (Rₕ, nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| Methanol | ~1.5 nm | 0.08 | Compound is likely present as a monodisperse, solvated monomer. |
| Water (pH 7.4) | >200 nm | 0.45 | Significant aggregation occurs in aqueous buffer, likely due to low solubility of the organic molecule. |
| Water with 5% DMSO | ~25 nm | 0.22 | Formation of small, relatively uniform aggregates or nanoparticles. DMSO improves solubility but does not prevent aggregation entirely. |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. azom.comlibretexts.org The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and quantified. youngin.com
While this compound is an organic compound, ICP-MS is highly relevant for its characterization in two key contexts:
Elemental Impurity Analysis : Synthesis of heterocyclic compounds often involves the use of metal catalysts (e.g., Palladium, Copper, Nickel). ICP-MS is the standard method for quantifying residual trace metal impurities in the final active pharmaceutical ingredient (API) to ensure they are below the stringent limits set by regulatory guidelines such as ICH Q3D. slideshare.netsepscience.com
Characterization of Metal Complexes : Naphthyridine derivatives are excellent ligands that can coordinate with various metal ions. If this compound is used to create a metal-containing complex (e.g., for catalysis or as a therapeutic agent), ICP-MS can be used to confirm the elemental composition and determine the precise metal-to-ligand ratio in the complex after digestion. researchgate.netrsc.org It is also invaluable for analyzing trace metals in industrial cell lines or other biological matrices where such complexes might be studied. researchgate.netspectroscopyonline.com
Table 3: Representative Data for Trace Metal Impurity Analysis in a Batch of this compound by ICP-MS
| Element | Source of Potential Contamination | Concentration Detected (µg/g or ppm) | Typical ICH Q3D Limit (Oral PDE converted) |
|---|---|---|---|
| Palladium (Pd) | Cross-coupling reaction catalyst | 1.2 | 10 ppm |
| Copper (Cu) | Ullmann condensation catalyst | 3.5 | 250 ppm |
| Nickel (Ni) | Hydrogenation or other catalyst | 0.8 | 20 ppm |
| Lead (Pb) | General environmental contaminant | <0.1 | 0.5 ppm |
| Arsenic (As) | General environmental contaminant | <0.1 | 1.5 ppm |
Mechanisms of Action in Anticancer Research
The anticancer effects of the broader class of 1,8-naphthyridine derivatives are understood to be multifaceted, involving several key cellular processes that are critical for cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and direct interference with essential enzymes and structural proteins involved in DNA replication and cell structure.
While specific studies detailing apoptosis induction by this compound are not extensively documented, the broader class of naphthyridine derivatives has been shown to trigger this pathway in cancer cells. For instance, pyrazole-fused naphthyridine derivatives have demonstrated the ability to induce morphological features of apoptosis in cervical and breast cancer cells nih.gov. This process is often linked to an increase in oxidative stress, indicating the involvement of reactive oxygen species in initiating programmed cell death nih.gov. Furthermore, naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have been observed to activate apoptosis and necrosis in human myeloid leukemia cells nih.gov. Another related compound, 1-methoxycanthin-6-one, induces cellular apoptosis through the activation of c-Jun N-terminal kinase nih.gov. These findings suggest that the 1,8-naphthyridine scaffold is capable of initiating apoptotic pathways, although the specific contribution of the 5,7-dimethyl substitution pattern remains an area for further investigation.
The ability to halt the cell cycle is a hallmark of many anticancer agents. Research on various naphthyridine derivatives indicates that this is a significant mechanism of their antitumor activity. For example, the naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to induce a G0/G1 cell cycle arrest in cancer cells nih.gov. Similarly, canthin-6-one, a 1,5-naphthyridine, can cause cell cycle arrest at the G0/G1 and G2 phases in leukemia cells nih.gov. In the context of protein kinase inhibition, derivatives of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine, which are potent CDK4/6 inhibitors, directly impact the cell cycle, as targeting these kinases is a key strategy for cancer treatment nih.gov. The inhibition of cyclin-dependent kinases (CDKs) is a primary mechanism for inducing cell cycle arrest.
Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Their inhibition is a well-established strategy in cancer chemotherapy mdpi.com. Several 1,8-naphthyridine derivatives have been investigated as inhibitors of both topoisomerase I and II ekb.eg. The planar structure of the naphthyridine ring system is well-suited for interaction with the DNA-topoisomerase complex. For instance, dibenzo[c,h] nih.govnaphthyridinediones have been designed as topoisomerase I inhibitors based on their structural similarity to known inhibitors nih.gov. While direct inhibition of topoisomerases by this compound has not been extensively detailed, the general capacity of the 1,8-naphthyridine scaffold to act as a topoisomerase poison suggests this as a potential mechanism of action. The interaction of these compounds can disrupt the cleavage-relegation equilibrium of the enzymes, leading to DNA strand breaks and subsequent cell death mdpi.com.
Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, making them an attractive target for anticancer drugs. A number of 2-phenyl-1,8-naphthyridin-4-ones have demonstrated potent inhibition of tubulin polymerization, with activities comparable to potent natural antimitotic agents nih.gov. A good correlation has been observed between the cytotoxicity of these compounds and their ability to inhibit tubulin polymerization nih.gov. This suggests that for certain substituted 1,8-naphthyridines, interference with microtubule dynamics is a primary mechanism of their anticancer effect. While the specific effect of the 5,7-dimethyl-2-amino substitution pattern on tubulin polymerization has not been fully elucidated, this remains a plausible mechanism of action for this class of compounds.
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a common feature of cancer. The 1,8-naphthyridine scaffold has been utilized in the development of potent protein kinase inhibitors ekb.eg. For example, certain naphthyridine-based compounds have been synthesized as highly selective inhibitors of Casein Kinase 2 (CK2), a kinase implicated in various cancers nih.govresearchgate.net. Furthermore, derivatives of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle nih.gov. The ability of the naphthyridine core to serve as a scaffold for kinase inhibitors highlights another important potential mechanism of anticancer activity.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are not extensively detailed in current literature, research into related heterocyclic systems provides a basis for its potential in this area. For instance, a series of thiadiazole pyridazine compounds were identified as potent inhibitors of microvessel growth in vitro, leading to the development of orally active compounds with significant anti-angiogenesis and anti-tumor activities in vivo. nih.gov Another area of investigation involves the inhibition of integrins, such as αvβ3, which play a major role in angiogenesis. Small molecule inhibitors of this integrin, including some based on a tetrahydro-1,8-naphthyridine core, have been shown to suppress tumor growth and retinal angiogenesis. nih.gov These findings suggest that the 1,8-naphthyridine scaffold is a viable starting point for the design of angiogenesis inhibitors.
Ras Protein Inhibition
Ras proteins are a family of small GTPases that act as molecular switches in signaling pathways controlling cell growth, differentiation, and survival. nih.gov Mutations in RAS genes are among the most common drivers of human cancers, making them a prime target for therapeutic intervention. nih.gov The direct inhibition of Ras has been historically challenging. However, recent strategies have focused on developing small molecules that can bind to specific pockets on the Ras protein, interfering with its function. One approach involves targeting the GDP-bound, inactive state of Ras to prevent its activation. nih.gov Another strategy is the development of covalent inhibitors that selectively target mutant forms of Ras, such as KRAS-G12C. nih.gov While specific research on this compound as a Ras inhibitor is limited, the broader search for small molecules that can modulate Ras signaling is an active field. For example, andrographolide (AGP) and its derivatives have been shown to interfere with MAPK activation and reduce Ras GTP loading. nih.gov
Telomerase Inhibition
Telomerase is a reverse transcriptase enzyme that adds telomeric repeat sequences to the ends of chromosomes, enabling cancer cells to overcome replicative senescence and achieve immortality. This makes telomerase a critical target in oncology. Derivatives of 2-amino-1,8-naphthyridine have demonstrated the ability to inhibit this enzyme through a distinct mechanism.
Research has shown that a dimeric form of a 2-amino-1,8-naphthyridine derivative can bind effectively to the human telomeric DNA sequence (TTAGGG). nih.gov This binding induces a significant conformational change in the DNA structure. nih.gov By stabilizing this non-standard DNA conformation, the naphthyridine compound prevents the telomerase enzyme from accessing the end of the telomere and adding the necessary repeats. A telomeric repeat elongation assay confirmed that the binding of the naphthyridine dimer to the telomeric sequence directly inhibits the elongation process mediated by telomerase. nih.gov Mass spectrometry analysis indicated that multiple molecules of the ligand can bind to a duplex of the telomeric DNA, suggesting a cooperative and potent inhibitory action. nih.gov
WNT Signaling Pathway Inhibition
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. googleapis.com Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin pathway, is a hallmark of many cancers. nih.govnih.gov This leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes that drive cell proliferation and survival, such as c-Myc and cyclin-D1. googleapis.com
Inhibiting this pathway is a promising strategy for cancer treatment. nih.gov Therapeutic approaches target various components of the pathway, including the Wnt ligands, their Frizzled (FZD) receptors, or downstream signaling proteins. nih.govmdpi.com For example, small molecules like niclosamide can induce the endocytosis of FZD receptors, thereby blocking the signal. nih.gov Other inhibitors target the interaction between β-catenin and its transcriptional co-activators. nih.gov While research has not specifically implicated this compound as a Wnt pathway inhibitor, the development of novel heterocyclic compounds that can modulate this critical pathway remains an important goal in drug discovery. googleapis.com
Mechanisms of Action in Antimicrobial Research
The 1,8-naphthyridine core is famously associated with the quinolone class of antibiotics, starting with nalidixic acid. Modern research continues to explore derivatives of this scaffold for novel antimicrobial mechanisms to combat the rise of multidrug-resistant (MDR) bacteria.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial agents. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication. nih.gov
Novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,8-naphthyridine and related scaffolds have been developed that exhibit potent, dual-targeting activity. nih.govosu.edu These compounds inhibit the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. nih.gov The mechanism involves the stabilization of the cleavage complex formed between the enzyme and DNA. Unlike fluoroquinolones, which primarily enhance gyrase-mediated double-strand breaks (DSBs), some novel tricyclic NBTIs enhance both single-strand breaks (SSBs) and DSBs at nanomolar concentrations. nih.gov This dual inhibitory action against two essential enzymes is thought to reduce the likelihood of resistance development. osu.edu
| Compound | DNA Gyrase IC50 (nM) | Topoisomerase IV IC50 (nM) |
|---|---|---|
| Amide 1a | 150 | 653 |
| Amine 2a | ~1500 | ~1300 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data extracted from studies on tricyclic novel bacterial topoisomerase inhibitors. nih.gov
Antibiotic Modulating Activity (e.g., Efflux Pump Inhibition)
A major mechanism of bacterial resistance is the active efflux of antibiotics from the cell by transmembrane proteins known as efflux pumps. nih.gov Inhibiting these pumps can restore the efficacy of existing antibiotics. Certain 1,8-naphthyridine derivatives have been identified as effective efflux pump inhibitors (EPIs). nih.gov
These compounds often exhibit no direct antibacterial activity themselves, which may reduce the selective pressure for bacteria to develop resistance to the EPI. nih.govmdpi.com Instead, they act synergistically with conventional antibiotics. For example, 1,8-naphthyridine derivatives have been shown to inhibit the NorA and MepA efflux pumps in Staphylococcus aureus, which are responsible for exporting fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. nih.govnih.gov By blocking these pumps, the intracellular concentration of the antibiotic increases, allowing it to reach its target and exert its bactericidal effect. This modulating activity is demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with the naphthyridine derivative. nih.gov
| Bacterial Strain | MIC of Norfloxacin Alone (µg/mL) | MIC of Norfloxacin + 1,8-Naphthyridine Derivative (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|
| Escherichia coli 06 | 256 | 64 | 4 |
| Staphylococcus aureus 10 | 256 | 32 | 8 |
| Pseudomonas aeruginosa 24 | 1024 | 512 | 2 |
Data represents the synergistic effect observed when a subinhibitory concentration of a 1,8-naphthyridine derivative is combined with the antibiotic norfloxacin. nih.gov
Applications in Advanced Research and Development
Use as Fluorescent Probes
The inherent fluorescence of the 1,8-naphthyridine (B1210474) scaffold, modulated by the presence of dimethyl and amino substituents, makes 5,7-dimethyl-1,8-naphthyridin-2-amine an attractive candidate for the development of fluorescent probes. These probes are instrumental in detecting and quantifying specific analytes with high sensitivity and selectivity.
Detection of Abasic Sites in DNA
Abasic (AP) sites are a common form of DNA damage and are key intermediates in the base excision repair pathway. The detection of these sites is crucial for understanding the mechanisms of DNA damage and repair, as well as for the development of anticancer therapies. Research has shown that derivatives of 2-amino-1,8-naphthyridine can act as fluorescent ligands that selectively bind to AP sites in DNA duplexes.
Specifically, 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND), an alternative name for the subject compound, has been studied as part of a series of fluorescent ligands for their ability to bind to a cytosine base opposite an AP site. researchgate.net While a related compound with an additional methyl group, 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND), exhibited a stronger binding affinity, the investigation of ADMND underscores its potential in this application. nih.gov The mechanism often involves the insertion of the naphthyridine ligand into the AP site, leading to a change in its fluorescence properties upon binding, which can be quantitatively measured. rsc.orgnih.gov This selective binding and consequent fluorescence response form the basis for the detection of these DNA lesions. nih.gov
Detection of Nitrite (B80452)
This compound, also referred to as ADMND in relevant literature, has been successfully developed as a fluorescent reagent for the determination of trace amounts of nitrite (NO₂⁻). nih.gov Nitrite is a significant ion in environmental and biological systems, and its accurate quantification is of great importance.
The detection method is based on the diazotization reaction of the amino group on the naphthyridine ring with nitrite in an acidic medium. nih.gov This reaction forms a diazonium salt, which upon hydrolysis during boiling, is converted to the corresponding hydroxyl-substituted naphthyridine derivative. This conversion leads to a quenching of the intrinsic fluorescence of the this compound. The degree of fluorescence quenching is directly proportional to the concentration of nitrite, allowing for its sensitive quantification.
A key advantage of this method is that the reaction and the fluorescence measurement can be carried out at the same acidity, simplifying the analytical procedure compared to other fluorescence-based nitrite detection methods. nih.gov The research findings demonstrate a linear relationship between the fluorescence quenching and nitrite concentration in the range of 1 x 10⁻⁷ to 2.5 x 10⁻⁶ mol L⁻¹, with a low detection limit of 4.06 x 10⁻⁸ mol L⁻¹. nih.gov
| Parameter | Value | Reference |
| Analyte | Nitrite (NO₂⁻) | nih.gov |
| Method | Fluorescence Quenching | nih.gov |
| Linear Range | 1 x 10⁻⁷ to 2.5 x 10⁻⁶ mol L⁻¹ | nih.gov |
| Detection Limit | 4.06 x 10⁻⁸ mol L⁻¹ | nih.gov |
Biosensor Development for Metal Ions and Biomolecules
While the core structure of 1,8-naphthyridine is known to coordinate with metal ions, and its derivatives have been explored as ligands, specific research detailing the application of this compound in the development of biosensors for metal ions or other biomolecules is not extensively reported in the reviewed literature. The nitrogen atoms within the naphthyridine ring system possess the ability to chelate metal ions, which could potentially lead to changes in the molecule's photophysical properties, a principle often exploited in sensor design. However, dedicated studies focusing on this compound for this purpose are not prominent.
Genetic Analysis Applications
The ability of certain naphthyridine derivatives to interact selectively with specific nucleobases within a DNA duplex opens up possibilities for their use in genetic analysis.
Single Nucleotide Polymorphism (SNP) Typing
Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. The detection of SNPs is fundamental to understanding the genetic basis of diseases and for personalized medicine. Fluorescent probes that can discriminate between different bases at a specific site are highly valuable for SNP typing.
Research on naphthyridine derivatives has demonstrated their potential for SNP detection. nih.gov Specifically, the strong and selective binding of 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) to a cytosine base opposite an AP site in a DNA duplex has been effectively applied to the analysis of cytosine-related mutations in PCR products. nih.gov Given that this compound is a closely related structure and has also been investigated for its interaction with AP sites, it holds potential for similar applications in SNP typing. researchgate.net The principle relies on the differential fluorescence response of the probe when it binds to a perfectly matched DNA duplex versus one containing a mismatch, thus allowing for the identification of the specific nucleotide at that position.
Catalytic Applications
The 1,8-naphthyridine scaffold can act as a ligand in transition metal catalysis, and the electronic properties of the ring system can be tuned by substituents. While the parent compound and its derivatives are utilized in various catalytic reactions, specific studies detailing the catalytic applications of this compound itself are not widely documented in the surveyed literature. However, its role as a building block for more complex ligands used in catalysis is recognized. For instance, the amino group can be functionalized to create more elaborate ligand systems for various metal-catalyzed transformations. The fundamental structure suggests potential for its use in reactions where electron-rich nitrogen-containing ligands are beneficial.
Organic Light-Emitting Diodes (OLEDs)
While direct application of this compound in OLEDs is not extensively documented, the broader family of 1,8-naphthyridine derivatives has demonstrated considerable potential as materials for various functions within OLED devices. The core 1,8-naphthyridine structure provides a robust, electron-deficient (n-type) backbone that can be fine-tuned through chemical modification.
Research Findings on Naphthyridine Derivatives in OLEDs:
Emitters and Electron-Transport Materials: A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and shown to be effective in OLEDs. These materials exhibit high thermal stability (decomposition temperatures of 380–400 °C) and high fluorescence in both solution and solid states. rsc.org By varying the chemical linkages, these oligomers can be tuned to emit light from blue to green and yellow, with photoluminescence quantum yields reaching up to 1.0. rsc.orgresearchgate.net Single-layer OLEDs using these materials as emitters have achieved high brightness, demonstrating their potential for creating efficient light-emitting devices. rsc.orgresearchgate.net
Thermally Activated Delayed Fluorescence (TADF): Certain 1,8-naphthyridine derivatives have been designed as TADF emitters, which are crucial for developing highly efficient blue OLEDs. researchgate.net Compounds like 2,7-di(9H-carbazole)-1,8-naphthyridine exhibit excellent TADF properties and high photoluminescence quantum yields, leading to blue OLEDs with high maximum external quantum efficiencies (EQEmax) of over 20%. researchgate.net
Host Materials and Iridium Complexes: The 1,8-naphthyridine scaffold has been incorporated into iridium(III) complexes to create phosphorescent emitters. These complexes have shown tunable emission from green to red with very high photoluminescence quantum yields (80–85%). rsc.org OLEDs fabricated with these iridium complexes as dopants have demonstrated outstanding performance, with EQEs exceeding 30% and minimal efficiency roll-off at high brightness. rsc.org
Luminescent Properties of a Direct Derivative: Research on bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine, a direct derivative of the title compound, has revealed dual fluorescence properties. rsc.orgrsc.org This phenomenon, where the molecule emits light at two different wavelengths, is attributed to an equilibrium between different molecular conformations in the ground state. rsc.org Such dual-emissive properties are of interest for creating white-light-emitting OLEDs from a single molecule.
The presence of electron-donating methyl groups and an amino group in this compound would be expected to influence the electronic and luminescent properties of the core naphthyridine ring, suggesting its potential as a building block for new OLED materials.
Corrosion Inhibition
Organic compounds containing nitrogen, sulfur, and oxygen atoms, especially those with aromatic rings, are recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments. The 1,8-naphthyridine structure is a prime candidate for this application due to the presence of two nitrogen atoms in its bicyclic system, which can act as adsorption centers on a metal surface.
Research Findings on Naphthyridine Derivatives as Corrosion Inhibitors:
Mechanism of Action: The primary mechanism of corrosion inhibition by 1,8-naphthyridine derivatives is the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. nih.govscielo.br The two nitrogen atoms of the naphthyridine ring can coordinate with metal atoms, a phenomenon described as a chelate effect, which modifies the electrode potential for oxidation and reduces the corrosion rate. scielo.org.mx
Electrochemical Studies: Studies on various 1,8-naphthyridines have confirmed their effectiveness. For instance, an ionic liquid corrosion inhibitor synthesized from 2,3-diphenyl-1,8-naphthyridine demonstrated a high inhibition efficiency of 96.95% for Q235 steel in 1 M HCl at a concentration of 1 mM. nih.gov Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a predominant effect on the cathodic reaction. nih.gov
Influence of Molecular Structure: The effectiveness of the inhibitor is closely tied to its molecular structure. The presence of the 1,8-naphthyridine nucleus is fundamental. The substituent groups on the ring, such as the methyl and amino groups in this compound, play a crucial role by modifying the electron density of the molecule. Electron-donating groups like methyl (-CH₃) and amino (-NH₂) can increase the electron density on the naphthyridine ring, which can enhance the molecule's adsorption onto the positively charged metal surface in an acidic medium, thereby improving inhibition efficiency. scielo.org.mx
The structure of this compound, with its electron-rich aromatic system and multiple nitrogen heteroatoms, makes it a highly promising candidate for development as an effective corrosion inhibitor.
Data Tables
Table 1: Properties of 1,8-Naphthyridine Derivatives in OLEDs
| Derivative Type | Application | Key Performance Metric | Emission Color | Reference |
|---|---|---|---|---|
| Conjugated Oligomers | Emitter/Electron-Transport | PLQY: 0.70–1.0; Brightness: >250 cd/m² | Blue, Green, Yellow | rsc.orgresearchgate.net |
| Carbazole-Substituted | TADF Emitter | EQEmax: >20% | Blue | researchgate.net |
| Iridium(III) Complexes | Phosphorescent Emitter | EQEmax: >30%; PLQY: 80-85% | Green to Red | rsc.org |
| bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine | Fluorescent Compound | Dual Fluorescence | - | rsc.orgrsc.org |
PLQY: Photoluminescence Quantum Yield; EQEmax: Maximum External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence
Table 2: Corrosion Inhibition Performance of 1,8-Naphthyridine Derivatives
| Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 96.95% at 1 mM | Mixed-type (Mainly Cathodic) | nih.gov |
| Various Synthesized 1,8-Naphthyridines | Steel Pipelines | Not Specified | Significantly high | Adsorption-based | scielo.org.mx |
[1,8-Nap][CETSA]: an ionic liquid inhibitor derived from 2,3-diphenyl-1,8-naphthyridine
Future Research Directions and Translational Perspectives
Development of Novel 5,7-Dimethyl-1,8-naphthyridin-2-amine Analogs with Enhanced Biological Activity
The core structure of this compound serves as a valuable scaffold for the synthesis of more complex heterocyclic compounds. Its inherent chemical properties allow for various structural modifications to generate derivatives with improved biological activities. The synthesis of analogs is a key strategy to enhance the therapeutic potential of the parent compound.
Future research will focus on:
Structural Modifications: Introducing different substituents at various positions of the naphthyridine ring can significantly influence the molecule's biological properties. For instance, alterations at the C3 and C7 positions of the quinolone structure, a related scaffold, have been shown to convert antibacterial agents into anticancer analogs. dntb.gov.ua Similarly, modifications to the 2-amino-1,8-naphthyridine core by creating dimers connected at different positions can affect their binding affinity to nucleic acids like DNA and RNA. osaka-u.ac.jp
Synthesis of Diverse Derivatives: The diazotization of the 2-amino group offers a versatile pathway to a wide range of derivatives. This reaction can be used to introduce various functional groups, potentially leading to compounds with novel biological activities. For example, a series of substituted 1,8-naphthyridine (B1210474) derivatives have been synthesized from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide, yielding compounds with cytotoxic and antioxidant properties. nih.govresearchgate.net
Molecular Hybridization: Combining the 1,8-naphthyridine scaffold with other pharmacologically active moieties is a promising approach. This strategy, known as molecular hybridization, has been used to design and synthesize new antitubercular agents by integrating the 1,8-naphthyridine nucleus with piperazine (B1678402) and benzamide (B126) scaffolds. nih.govrsc.org
The following table provides examples of synthesized 1,8-naphthyridine derivatives and their observed biological activities:
| Derivative Type | Starting Material/Approach | Resulting Biological Activity |
| 3-Heterarylcarbonyl-1,8-naphthyridines | 1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide | Cytotoxic and antioxidant nih.govresearchgate.net |
| 2-Substituted-1,8-naphthyridines | 2-Aminonicotinaldehyde and anilines/hydroxyacetophenone | Antibacterial researchgate.net |
| 1,8-Naphthyridine-3-carbonitriles | Molecular hybridization with piperazine and benzamide | Antitubercular nih.govrsc.org |
| 2-Amino-5,7-dimethyl-8- osaka-u.ac.jpnaphthyridin-2-yl-4-aryl-quinoline-3-carbonitriles | One-pot condensation of aryl aldehydes, 3,5-dimethyl-2- osaka-u.ac.jpnaphthyridin-2-yl-phenylamine, and malononitrile | Not specified researchgate.net |
In Vivo Efficacy Studies for Promising Candidates
Key aspects of future in vivo research include:
Animal Models: Utilizing relevant animal models of diseases is essential to evaluate the efficacy of the synthesized analogs. For instance, in the context of leishmaniasis, mouse models are used to assess the in vivo activity of 8-hydroxy naphthyridine derivatives. acs.orgresearchgate.net Similarly, humanized mouse models of malaria have been employed to test the efficacy of 2,8-disubstituted-1,5-naphthyridines. mdpi.com
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is critical. In vivo studies help to determine parameters such as parasite clearance time and potential for toxicity. nih.gov For example, studies on 8-hydroxy naphthyridines have shown that while some compounds are potent in vitro, they may exhibit in vivo toxicity. researchgate.net
Dose-Response Relationship: Establishing a clear relationship between the administered dose and the observed therapeutic effect is a primary goal. This information is vital for determining the potential therapeutic window of a compound.
The following table summarizes key findings from in vivo studies of related naphthyridine compounds:
| Compound/Analog Series | Animal Model | Key In Vivo Findings |
| 2,8-Disubstituted-1,5-naphthyridines | Humanized mouse model of malaria | Demonstrated in vivo efficacy against Plasmodium falciparum. mdpi.comnih.gov |
| 8-Hydroxy Naphthyridines | Mouse model of visceral leishmaniasis | Some analogs showed weak in vivo efficacy, hampered by factors like glucuronidation and potential toxicity. acs.orgresearchgate.net |
Elucidation of Further Molecular Mechanisms
A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is fundamental for rational drug design and optimization.
Future research in this area will focus on:
Target Identification and Validation: Identifying the specific molecular targets, such as enzymes or receptors, is a primary objective. For example, 2-amino-1,8-naphthyridine dimers have been shown to bind to DNA and RNA, with their binding affinity influenced by the connection points of the dimer. osaka-u.ac.jp
Pathway Analysis: Investigating how these compounds modulate specific biological pathways is crucial. The interaction of this compound with its molecular targets can lead to the modulation of various cellular processes.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies help to correlate specific structural features of the analogs with their biological activity. This knowledge is invaluable for designing more potent and selective compounds. For instance, in a series of 8-hydroxy naphthyridines, substitutions at the 5-position were explored to improve metabolic stability and potency. nih.gov
Exploration of New Therapeutic Applications
The versatile 1,8-naphthyridine scaffold suggests that this compound and its derivatives may have a broad range of therapeutic applications beyond their initially identified activities.
Potential new therapeutic areas to be explored include:
Anticancer Agents: The 1,8-naphthyridine nucleus is a prominent feature in several anticancer compounds. dntb.gov.ua Derivatives of this compound could be investigated for their potential as antiproliferative agents against various cancer cell lines. nih.gov
Antimicrobial Agents: The 1,8-naphthyridine scaffold is a known pharmacophore in antimicrobial drug discovery. researchgate.net New analogs could be screened for activity against a wide range of bacterial and fungal pathogens.
Antiviral Agents: Certain 1,8-naphthyridine derivatives have shown antiviral activity, suggesting that this scaffold could be a starting point for the development of new antiviral drugs. dntb.gov.ua
Neuroprotective Agents: The potential of these compounds to cross the blood-brain barrier could open up avenues for treating neurodegenerative diseases.
Computational Drug Design and Optimization
Computational methods play an increasingly important role in modern drug discovery, enabling the rational design and optimization of lead compounds.
Future computational efforts will involve:
Molecular Docking: This technique is used to predict the binding orientation of small molecule drug candidates to their protein targets. researchgate.net Molecular docking studies have been employed to understand the binding interactions of 1,8-naphthyridine derivatives with their targets, such as in the case of antitubercular agents targeting enoyl-ACP reductase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of newly designed analogs.
In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage of drug development, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov
Integration with Nanotechnology and Drug Delivery Systems
Nanotechnology offers innovative solutions to overcome challenges associated with drug delivery, such as poor solubility and lack of target specificity.
Future research in this domain will explore:
Nanoparticle Formulation: Encapsulating this compound or its potent analogs into nanoparticle-based drug delivery systems can enhance their solubility and improve their permeability across biological membranes. nih.gov
Targeted Delivery: Functionalizing nanoparticles with specific ligands can enable the targeted delivery of the drug to the site of action, thereby increasing efficacy and reducing off-target side effects.
Controlled Release: Nanocarriers can be designed to release the encapsulated drug in a controlled manner, maintaining therapeutic concentrations over a prolonged period. Various types of nanoparticles, including polymeric, metallic, and lipid-based systems, can be utilized for this purpose. nih.gov
Q & A
Q. Key Considerations :
- Catalyst selection (e.g., Pd/C for hydrogenation in derivative synthesis) .
- Temperature control to avoid decomposition, particularly in acidic conditions .
Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (MS) : A molecular ion peak at m/z 187 (C₁₀H₁₁N₃) confirms the molecular formula .
- X-ray Crystallography : Resolves substituent positions and hydrogen-bonding interactions, as demonstrated in related naphthyridine structures .
Methodological Tip : Combine multiple techniques to validate purity and structural integrity, especially when synthesizing derivatives .
How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
Advanced Research Question
- Temperature Modulation : Lower reaction temperatures (e.g., 0°C for nitrosation) reduce side reactions like over-oxidation .
- Catalyst Tuning : Use Pd/C under controlled hydrogen pressure to prevent over-reduction of sensitive functional groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while benzene minimizes unwanted acylation .
Case Study : In the synthesis of 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, 85% H₃PO₄ at 95°C achieved 67% yield with minimal by-products .
What strategies are recommended for resolving contradictory data in the reactivity studies of this compound derivatives?
Advanced Research Question
- Systematic Variation : Test reactivity under incremental pH/temperature changes to identify critical parameters. For example, conflicting yields in acylation may stem from trace moisture .
- Cross-Validation : Compare results across multiple analytical methods (e.g., HPLC vs. NMR) to confirm reaction outcomes .
- Computational Modeling : Use DFT calculations to predict regioselectivity in electrophilic substitution reactions, addressing discrepancies in product distributions .
How does the introduction of substituents affect the biological activity of this compound, and what experimental designs are suitable for structure-activity relationship (SAR) studies?
Advanced Research Question
- Functional Group Impact :
- Experimental Design :
Data-Driven Approach : Tabulate substituent effects on bioactivity (see example below):
| Substituent Position | Group Introduced | Biological Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|---|
| 2-Amino | Acetyl | 12.5 ± 1.2 | Hydrogen bonding |
| 7-Methyl | Trifluoromethyl | 8.9 ± 0.8 | Hydrophobic pocket |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
